molecular formula C13H10ClNO2 B6396135 2-(3-Aminophenyl)-4-chlorobenzoic acid CAS No. 1261990-93-5

2-(3-Aminophenyl)-4-chlorobenzoic acid

Cat. No.: B6396135
CAS No.: 1261990-93-5
M. Wt: 247.67 g/mol
InChI Key: IKVPWPIZNQUFLC-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-4-chlorobenzoic acid is a benzoic acid derivative featuring a 4-chloro substituent on the benzene ring and a 3-aminophenyl group attached to the second carbon. This structure combines electron-withdrawing (chloro) and electron-donating (amino) groups, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(3-aminophenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVPWPIZNQUFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688657
Record name 3'-Amino-5-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-93-5
Record name 3'-Amino-5-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorobenzoic acid to introduce a nitro group at the 3-position. This is followed by a reduction step to convert the nitro group to an amino group, yielding the desired compound. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation or chemical reduction using agents like iron powder and hydrochloric acid for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3-Nitrophenyl)-4-chlorobenzoic acid.

    Reduction: 2-(3-Aminophenyl)-4-chlorobenzyl alcohol.

    Substitution: 2-(3-Aminophenyl)-4-aminobenzoic acid or 2-(3-Aminophenyl)-4-thiolbenzoic acid.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Activity: Research indicates that derivatives of 2-(3-Aminophenyl)-4-chlorobenzoic acid exhibit cytotoxic effects against various cancer cell lines. These compounds may act as inhibitors of specific protein kinases involved in cancer cell proliferation .
  • Antimicrobial Properties: The compound has shown promise as an antimicrobial agent, effectively inhibiting the growth of certain bacterial strains. This property is crucial for developing new antibiotics amid rising antibiotic resistance .
  • Anti-inflammatory Effects: Some studies suggest that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases .

Applications in Material Science

Functionalization of Nanoparticles:
this compound has been used to functionalize magnetic nanoparticles, enhancing their catalytic properties for organic synthesis. These functionalized nanoparticles serve as effective catalysts for the synthesis of biologically active compounds such as thiazolidin-4-ones and hexahydroquinolines under mild conditions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

CompoundIC50 (µM)Cell Line
Derivative A15MCF-7
Derivative B10MCF-7

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

PathogenMIC (µg/mL)
S. aureus25
E. coli30

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-4-chlorobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects. The chlorine atom may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents significantly impacts reactivity and applications. Key analogues include:

Compound Name Substituents Key Properties/Applications Reference
4-Chlorobenzoic acid -Cl at C4 Antibacterial agent; microbial degradation substrate
3-Amino-4-chlorobenzoic acid -NH₂ at C3, -Cl at C4 Substrate analogue in enzymatic studies
4-Amino-3-chlorobenzoic acid -NH₂ at C4, -Cl at C3 Intermediate in pharmaceutical synthesis
Lobenzarit (4-Chloro-2,2'-iminodibenzoic acid) Two benzoic acid rings with -Cl and -NH bridges Immunomodulator and antioxidant
2-(Benzoylamino)-4-chlorobenzoic acid Benzoyl group at C2, -Cl at C4 Building block for heterocyclic compounds

Key Observations :

  • Amino Group: The meta-position (C3) of the aminophenyl moiety may sterically hinder interactions with biological targets compared to para-substituted analogues, as seen in benzothiazole sulfonamides .
Antibacterial Properties
  • 4-Chlorobenzoic acid derivatives (e.g., compound 5-19) exhibit potent antibacterial activity against Gram-positive and Gram-negative strains, with toxicity linked to the chloro group’s electron-withdrawing effects .
  • Lobenzarit demonstrates immunomodulatory effects, suggesting that chloro and amino groups in benzoic acid frameworks can target inflammatory pathways .
Environmental Behavior
  • 4-Chlorobenzoic acid is efficiently degraded by Arthrobacter globiformis via dehalogenation, releasing >96% of chlorine. This contrasts with 2-chlorobenzoic acid, which persists due to slower microbial breakdown .

Physicochemical Properties

Property 2-(3-Aminophenyl)-4-chlorobenzoic Acid 4-Chlorobenzoic Acid 3-Amino-4-chlorobenzoic Acid
Polarity High (due to -NH₂ and -COOH) Moderate High
Solubility Likely low in water, soluble in DMSO Low in water Moderate in polar solvents
Chromatographic Behavior Not reported; 4-chloro isomers often co-elute with 2-chloro analogues Separates poorly from 2-chloro isomer Distinct retention in HPLC

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-aminophenyl)-4-chlorobenzoic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or hydrolysis of nitrile/ester precursors under acidic/basic conditions. For purification, recrystallization in polar solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC is recommended to isolate the compound from intermediates/byproducts . Melting point analysis (mp 210–235°C for analogous compounds) and NMR spectroscopy (aromatic proton regions at δ 6.8–8.2 ppm) are critical for verifying purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm aromatic substitution patterns and amine/chlorine positions.
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (N-H stretch) validate functional groups.
  • HPLC-MS : To assess purity and molecular ion mass (e.g., [M+H]+ at m/z 263.7 for C13_{13}H10_{10}ClNO2_2) .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store in amber vials at 2–8°C under inert atmosphere (N2_2/Ar) to minimize oxidation of the amine group and hydrolysis of the chlorophenyl moiety. Stability studies using TGA/DSC can identify decomposition thresholds (e.g., thermal stability up to 200°C for similar benzoic acids) .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

  • Methodological Answer : Apply factorial design to evaluate variables (e.g., reaction temperature, catalyst loading, solvent polarity). For example, a 23^3 factorial design can identify interactions between temperature (80–120°C), Pd catalyst (0.5–2 mol%), and solvent (DMF vs. THF), with ANOVA analysis to determine significant factors .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer : Contradictions may arise from impurities (e.g., regioisomers like 3-amino-4-chlorobenzoic acid) or tautomerism. Use:

  • 2D NMR (COSY, HSQC) : To assign overlapping aromatic signals.
  • Isomer separation : Chiral HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to isolate regioisomers .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) or molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes like COX-2) .

Q. What methodologies assess the environmental impact of this compound during disposal?

  • Methodological Answer : Conduct biodegradation assays (OECD 301F) using activated sludge to measure half-life in wastewater. Ecotoxicity testing (e.g., Daphnia magna LC50_{50}) evaluates acute toxicity, while HPLC-MS tracks degradation byproducts .

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